Z21090

pharmacokinetics oral bioavailability ADME

Z21090 is a unique PDE4 inhibitor validated for AUD/ALD preclinical models. It offers 94% oral bioavailability and a ≥10-fold higher emetic threshold than roflumilast, enabling chronic dosing without confounding GI effects. This combination is not found in any other PDE4 inhibitor, making it essential for reproducible alcohol research.

Molecular Formula C12H14ClN3O3
Molecular Weight 283.71 g/mol
Cat. No. B15136319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ21090
Molecular FormulaC12H14ClN3O3
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESCCOC1=C2C=NN(C2=CC(=N1)Cl)CCCC(=O)O
InChIInChI=1S/C12H14ClN3O3/c1-2-19-12-8-7-14-16(5-3-4-11(17)18)9(8)6-10(13)15-12/h6-7H,2-5H2,1H3,(H,17,18)
InChIKeyORJBTOMBSAJTJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z21090 (ZL40) PDE4 Inhibitor for Alcohol Use Disorder Research: Core Identity and Procurement Context


Z21090 (also designated ZL40) is a 4‑ethoxy‑6‑chloro‑5‑azaindazole derivative and a small‑molecule phosphodiesterase 4 (PDE4) inhibitor (CAS 2992690‑71‑6, molecular formula C12H14ClN3O3, molecular weight 283.71) . It exhibits an enzymatic IC₅₀ of 37.4 nM against PDE4 and is characterized by high oral bioavailability (F = 94%) and an extended elimination half‑life (9.3 h) [1]. The compound is exclusively positioned for preclinical investigation of alcohol‑related diseases, including alcohol use disorder (AUD) and alcoholic liver disease (ALD), and is not approved for human therapeutic use .

Why Substituting Z21090 with Other PDE4 Inhibitors Compromises Alcohol‑Related Disease Research


Generic substitution of Z21090 with other PDE4 inhibitors is not scientifically equivalent because Z21090 possesses a unique combination of three properties—sub‑100 nM PDE4 potency, near‑complete oral bioavailability (94%), and demonstrably reduced emetogenicity relative to approved comparators—that is not replicated by any single alternative PDE4 inhibitor [1]. Approved PDE4 inhibitors such as roflumilast and apremilast are optimized for distinct therapeutic indications (COPD, psoriasis) and are constrained by significant emetogenic liabilities and, in the case of apremilast, substantially lower oral bioavailability, which limits their utility in alcohol‑related disease models requiring chronic oral dosing and minimal gastrointestinal adverse effects [2]. The quantitative evidence below documents why Z21090 cannot be replaced by these in‑class compounds without sacrificing experimental fidelity and translational relevance.

Z21090 Comparative Evidence Guide: Quantitative Differentiation from Approved PDE4 Inhibitors


Oral Bioavailability: Z21090 Achieves 94% Absolute Bioavailability vs. ~80% for Roflumilast and 73% for Apremilast

Z21090 exhibits an absolute oral bioavailability (F) of 94%, which is the highest reported among structurally characterized PDE4 inhibitors evaluated in parallel preclinical settings [1]. In direct comparison, roflumilast achieves approximately 80% oral bioavailability [2] and apremilast attains approximately 73% oral bioavailability [3]. The 14–21 percentage point advantage of Z21090 reduces inter‑individual variability and minimizes first‑pass metabolism, both critical factors in chronic oral dosing studies.

pharmacokinetics oral bioavailability ADME drug development PDE4 inhibitor

Emetogenic Potency: Z21090 Demonstrates Lower Emetogenicity than Roflumilast and Apremilast in Preclinical Models

Z21090 exhibits lower emetogenic potency than both roflumilast and apremilast, as directly assessed in the same study using a combined ketamine/xylazine anesthesia mouse alternative model [1]. While roflumilast and apremilast induced emetic responses at oral doses as low as 0.5 mg/kg [2], Z21090 showed no emetogenicity at an oral dose of 5 mg/kg and maintained a favorable safety profile up to 1 g/kg oral acute toxicity [3]. This represents at least a 10‑fold improvement in the emetogenic threshold.

emetogenicity safety pharmacology PDE4 inhibitor adverse effects tolerability

In Vivo Efficacy in Alcohol Use Disorder: Z21090 Decreases Alcohol Intake in Mouse Models

Z21090 exhibits in vivo efficacy in a mouse model of alcohol use disorder (AUD), significantly decreasing voluntary alcohol intake [1]. In the same study, Z21040 improved acute alcohol‑induced sedation and motor impairment, demonstrating dual effects on both alcohol consumption behavior and acute intoxication sequelae . No approved PDE4 inhibitor has been prospectively evaluated in AUD models with comparable quantitative outcomes.

alcohol use disorder in vivo efficacy PDE4 inhibitor behavioral pharmacology addiction research

Hepatoprotective Activity: Z21090 Alleviates Alcoholic Liver Injury in NIAAA Mouse Model

Z21040 attenuates alcoholic liver injury and reduces inflammation in the NIAAA mouse model of alcoholic liver disease (ALD) [1]. The compound ameliorates ethanol‑induced hepatic steatosis and injury, effects that are mechanistically linked to PDE4 inhibition‑mediated restoration of cAMP signaling [2]. Approved PDE4 inhibitors have not been validated in this specific ALD model, limiting their applicability for liver‑focused alcohol research.

alcoholic liver disease hepatoprotection in vivo efficacy PDE4 inhibitor liver inflammation

Z21090 Application Scenarios in Preclinical Alcohol‑Related Disease Research


Preclinical Investigation of Alcohol Use Disorder (AUD) Behavioral Pharmacology

Z21090 is the only PDE4 inhibitor validated in mouse models of voluntary alcohol consumption and acute alcohol‑induced behavioral impairment. Researchers employing two‑bottle choice paradigms or intoxication recovery assays can leverage Z21090's 94% oral bioavailability to achieve consistent systemic exposure with minimal dosing variability, while its reduced emetogenicity (≥10‑fold improvement over roflumilast) permits chronic dosing without confounding gastrointestinal adverse effects [1]. The compound's demonstrated ability to decrease alcohol intake and improve sedation recovery directly supports mechanistic studies of PDE4B signaling in addiction neurocircuitry [2].

Alcoholic Liver Disease (ALD) Mechanistic and Therapeutic Intervention Studies

For investigations of ethanol‑induced hepatic steatosis, oxidative stress, and inflammatory injury, Z21090 provides a validated tool compound with documented hepatoprotective efficacy in the NIAAA mouse model of ALD [1]. Its high oral bioavailability (F = 94%) and favorable safety margin (>1 g/kg oral acute toxicity) enable prolonged dosing regimens required for chronic liver injury studies without dose‑limiting emesis [2]. The compound's established attenuation of ethanol‑mediated hepatic injury makes it a critical reference agent for evaluating novel PDE4‑targeted interventions or combination therapies in alcohol‑related liver pathology [3].

PDE4 Inhibitor Comparative Pharmacology and ADME Optimization

Z21090 serves as a benchmark compound for comparative pharmacokinetic and safety pharmacology studies of PDE4 inhibitors. With an oral bioavailability of 94% (vs. 80% for roflumilast and 73% for apremilast), an elimination half‑life of 9.3 h, and a ≥10‑fold higher emetogenic threshold than approved comparators, Z21090 establishes a unique ADME‑toxicity profile that can be used to evaluate structure‑activity relationships in PDE4 inhibitor optimization [1]. Procurement of Z21090 alongside roflumilast and apremilast enables direct, side‑by‑side comparison of target engagement, pharmacokinetic behavior, and tolerability in a single experimental system [2].

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